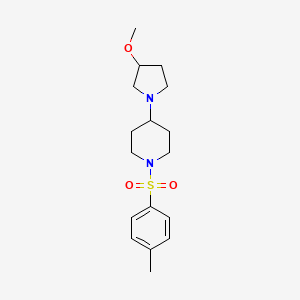

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine

Description

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-1-(4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-14-3-5-17(6-4-14)23(20,21)19-11-7-15(8-12-19)18-10-9-16(13-18)22-2/h3-6,15-16H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJNLGPUIKLKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is reacted with 3-methoxypyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different substituents replacing the tosyl group.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

- In contrast, the boronic ester in Compound 21 is electron-withdrawing, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) . The thioether group in 4-methyl-2-(phenylthio)-1-tosylpiperidine introduces sulfur’s polarizability, which may influence redox stability or metal-binding properties .

Steric Effects :

Positional Influence of Substituents

Limitations :

- Biological data (e.g., receptor binding, toxicity) are absent for the target compound, necessitating further study.

- Synthetic yields for analogs vary widely (65–66%), but the target’s yield remains uncharacterized.

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tosyl group and a methoxypyrrolidine moiety. The molecular formula is C16H22N2O2S, and its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in various cellular processes. Notably, studies have indicated that it may interact with proteases, influencing pathways related to viral replication and protein processing.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In particular, studies have demonstrated that derivatives of piperidine compounds exhibit inhibitory effects on coronavirus main proteases (Mpro), which are crucial for viral replication. Although specific data on this compound's efficacy against SARS-CoV-2 is limited, its structural similarity to other active compounds suggests potential antiviral properties .

Analgesic Properties

The compound may also possess analgesic effects. Similar piperidine derivatives have been identified as potent analgesics in preclinical studies, indicating that this compound could be further explored for pain management applications .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related piperidine compounds suggest that this compound may exhibit activity against various bacterial strains. This warrants further exploration into its potential as an antimicrobial agent.

Research Findings and Case Studies

A summary of relevant research findings regarding the biological activity of this compound is provided in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.